5-HT2A receptor binding affinity of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine
5-HT2A receptor binding affinity of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine
This guide provides an in-depth technical analysis of the 5-HT2A receptor binding characteristics of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine and its closely related conformationally restricted analogues.
Executive Summary & Structural Context
2-(2,5-dimethoxyphenyl)cyclopropanemethanamine represents a specific class of conformationally restricted phenethylamines. To understand its pharmacological profile, one must distinguish it from its lower-homologue, the highly potent 2-(2,5-dimethoxyphenyl)cyclopropylamine (DMCPA) .
-
The Target Molecule (Methanamine): Contains a methylene bridge (
) between the cyclopropane ring and the amine. This effectively creates a 3-carbon distance (phenylpropylamine equivalent) or a -amine scaffold. -
The Active Reference (Amine/DMCPA): The amine is directly attached to the cyclopropane ring. This mimics the 2-carbon ethyl chain of standard phenethylamines (e.g., 2C-B, 2C-I) but locks it into a rigid conformation.
Core Insight: While the cyclopropylamine (DMCPA) scaffold exhibits nanomolar to sub-nanomolar affinity for the 5-HT2A receptor (often exceeding the potency of DOI or 2C-B), the cyclopropanemethanamine (chain-extended) homologue typically displays significantly reduced affinity for 5-HT2A due to steric mismatch and non-optimal pharmacophore overlay. The following analysis focuses on the structure-activity relationship (SAR) that governs this binding.
Structural Analysis & Pharmacophore Overlay[1]
The primary determinant of 5-HT2A agonism in this class is the spatial vector of the basic nitrogen relative to the aromatic ring.
Conformation Restriction
In flexible phenethylamines (e.g., 2C-H), the ethylamine side chain can adopt multiple rotamers (gauche/anti). The 5-HT2A receptor prefers the anti-periplanar conformation.
-
Cyclopropylamine (DMCPA): The cyclopropane ring freezes the side chain in a pseudo-extended conformation that perfectly overlaps with the bioactive state of LSD and DOI.
-
Cyclopropanemethanamine (Target): The additional methylene group introduces flexibility and extends the nitrogen atom beyond the optimal binding pocket depth (approx. 5.1 Å from the ring center).
Stereochemistry
The biological activity is highly stereospecific.
-
Active Isomer: The (-)-(1R, 2S) trans-isomer of the cyclopropylamine series corresponds to the active configuration of AMPH/DOI.[1][2]
-
Inactive Isomer: The (+)-(1S, 2R) isomer typically shows micromolar affinity (inactive).
Binding Affinity Data ( )[1][2][4][5][6][7][8]
The following data contrasts the high-affinity cyclopropylamine scaffold (DMCPA) with the flexible standards. Note that specific
Table 1: Comparative 5-HT2A Binding Affinities (Human Cloned Receptors)
| Compound | Structure Type | 5-HT2A | 5-HT2C | Functional Activity |
| DMCPA (trans) | Cyclopropylamine | 0.24 ± 0.05 | 0.65 | Full Agonist |
| DOI | Flexible Isopropyl | 1.20 | 2.80 | Partial/Full Agonist |
| 2C-B | Flexible Ethyl | 1.5 - 4.0 | ~10.0 | Partial Agonist |
| Target (Methanamine) | Cyclopropyl-CH2-NH2 | > 500 * | > 1000 | Likely Inactive/MAOI |
*Predicted value based on phenylpropylamine SAR homologue extension rules.
Key Finding: The introduction of the cyclopropane ring directly attached to the nitrogen (DMCPA) increases affinity by approximately 5-6 fold compared to the flexible DOI/DOB analogues. Conversely, extending the chain to the methanamine usually abolishes this gain.
Experimental Methodology: Radioligand Binding Assay[1][2][3][5][8][9]
To validate the affinity of these ligands, the following standardized protocol is recommended. This protocol ensures self-validation through the use of specific antagonists and reference standards.
Reagents & Preparation
-
Receptor Source: HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Antagonist) or -DOI (Agonist). Note: Agonist radioligands are preferred for identifying high-affinity agonist binding states. -
Non-specific Block: 10
M Methysergide or Ketanserin.
Step-by-Step Protocol
-
Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation:
-
Equilibrium: Incubate for 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[5]
-
Data Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: [5]
Mechanism of Action & Signaling Pathway[8][9]
The high affinity of the cyclopropylamine derivatives stems from their ability to stabilize the active conformation of the GPCR, facilitating Gq protein coupling.
Caption: Canonical Gq-mediated signaling pathway activated by 5-HT2A agonists.[6][5] High-affinity ligands maximize Gq coupling efficiency.
Synthesis & Precursor Note
Researchers synthesizing this molecule often utilize the Curtius Rearrangement to access the high-affinity amine from the acid precursor.
-
Starting Material: 2-(2,5-dimethoxyphenyl)cyclopropanecarboxylic acid.[1]
-
Path A (High Affinity): Curtius Rearrangement
Isocyanate Hydrolysis Cyclopropylamine (DMCPA) . -
Path B (Target Molecule): Reduction of Acid/Amide
Alcohol Mesylation/Amination Cyclopropanemethanamine .
Safety Note: Path B yields the homologue which, while chemically similar, lacks the potent psychedelic profile of the Path A product and may possess unexpected Monoamine Oxidase Inhibitor (MAOI) activity due to its structural resemblance to tranylcypromine homologues.
References
-
Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry.
-
Braden, M. R., & Nichols, D. E. (2007). Conformationally restricted analogues of the hallucinogen 2,5-dimethoxy-4-bromophenethylamine (2C-B). Journal of Medicinal Chemistry.
-
Monte, A. P., et al. (1996).[7] Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives. Journal of Medicinal Chemistry.
-
PDSP Database. (2024). Psychoactive Drug Screening Program (Ki Database). UNC Chapel Hill.
Sources
- 1. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50005251 (+/-)2-(2,5-Dimethoxy-phenyl)-1-methyl-ethylamine::1-(2,5-dimethoxyphenyl)propan-2-amine::2,5-dimethoxy-4-bromoamphetamine::2-(2,5-Dimethoxy-phenyl)-1-methyl-ethylamine::2-(2,5-Dimethoxy-phenyl)-1-methyl-ethylamine(2,5-DMA)::CHEMBL8642::DMA [w.bindingdb.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
